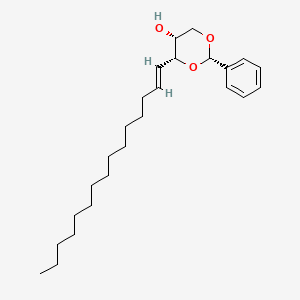
5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5/‘-hydroxyl position, a methyl group at the 2/’-hydroxyl position, and a methyl group at the 5-position of the uridine base. The DMT group is commonly used in oligonucleotide synthesis to protect the 5/'-hydroxyl group, allowing for selective reactions at other positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine typically involves the following steps:
Protection of the 5/'-Hydroxyl Group: The 5/‘-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms 5/’-O-(Dimethoxytrityl)uridine.
Methylation of the 2/'-Hydroxyl Group: The 2/‘-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) to form 5/’-O-(Dimethoxytrityl)-2/'-O-methyluridine.
Methylation of the 5-Position: The 5-position of the uridine base is methylated using a methylating agent such as methyl triflate (MeOTf) to yield the final product, 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent reaction conditions to ensure high yield and purity. The reactions are typically carried out in non-aqueous solvents such as dichloromethane or acetonitrile to prevent hydrolysis of the protecting groups .
化学反応の分析
Types of Reactions
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine undergoes several types of chemical reactions:
Detritylation: The removal of the dimethoxytrityl protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution Reactions: The methyl groups at the 2/'- and 5-positions can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid, trichloroacetic acid, or benzenesulfonic acid in non-aqueous solvents like toluene or dichloromethane.
Substitution Reactions: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Detritylation: Yields the deprotected nucleoside and a stable dimethoxytrityl carbocation.
Substitution Reactions: Yields substituted nucleosides depending on the nucleophile used.
科学的研究の応用
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine has several scientific research applications:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Pharmaceuticals: Investigated for its potential use in antiviral and anticancer therapies.
Chemical Biology: Used in studies involving nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Industrial Applications: Employed in the production of synthetic DNA and RNA for various industrial applications.
作用機序
The primary mechanism of action of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine involves its incorporation into oligonucleotides during synthesis. The dimethoxytrityl group protects the 5/'-hydroxyl group, allowing for selective reactions at other positions. Upon completion of the synthesis, the dimethoxytrityl group is removed under acidic conditions, revealing the free hydroxyl group for further reactions .
類似化合物との比較
Similar Compounds
5/‘-O-(Dimethoxytrityl)-2/’-deoxyuridine: Lacks the 2/'-methyl group and is used in similar applications.
5/‘-O-(Dimethoxytrityl)-2/’-O-methyluridine: Lacks the 5-methyl group and is used in oligonucleotide synthesis.
Uniqueness
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is unique due to the presence of both the 2/'-methyl and 5-methyl groups, which can influence its reactivity and stability during oligonucleotide synthesis. This makes it a valuable compound for the synthesis of modified oligonucleotides with specific properties .
特性
CAS番号 |
115173-73-4 |
|---|---|
分子式 |
C32H34N2O8 |
分子量 |
574.62 |
IUPAC名 |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)26(35)25(42-30)19-41-32(21-12-7-5-8-13-21,22-14-9-6-10-15-22)23-16-11-17-24(38-2)27(23)39-3/h5-18,25-26,28,30,35H,19H2,1-4H3,(H,33,36,37)/t25-,26-,28-,30-/m1/s1 |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O)OC |
同義語 |
5'-O-(DIMETHOXYTRITYL)-2'-O-METHYL-5-METHYLURIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)




